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Compound of Interest

Compound Name:
2,4-Dichloro-5-

(chloromethyl)pyridine

Cat. No.: B1586371 Get Quote

An In-depth Technical Guide to 2,4-Dichloro-5-(chloromethyl)pyridine: Synthesis, Reactivity,

and Applications

Introduction
2,4-Dichloro-5-(chloromethyl)pyridine is a pivotal intermediate compound in the synthesis of

complex organic molecules, particularly within the pharmaceutical and agrochemical industries.

Its trifunctional nature—featuring a reactive chloromethyl group and two distinct chlorine atoms

on the pyridine ring—makes it a versatile building block for constructing highly substituted

heterocyclic systems. The strategic placement of these leaving groups allows for sequential

and regioselective reactions, providing a robust platform for molecular elaboration. This guide

offers a comprehensive overview of its chemical and physical properties, detailed synthetic

routes, reactivity profile, analytical methodologies, and key applications, tailored for

researchers and professionals in chemical and drug development.

Chemical Identity and Physicochemical Properties
The fundamental characteristics of 2,4-Dichloro-5-(chloromethyl)pyridine define its behavior

in chemical systems and inform its handling and purification.

Molecular Formula: C₆H₄Cl₃N[1][2]

Molecular Weight: 196.46 g/mol [1][2]
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CAS Number: 73998-96-6[1][2]

IUPAC Name: 2,4-dichloro-5-(chloromethyl)pyridine[3]

The structural arrangement of the molecule is depicted below.

Caption: Chemical structure of 2,4-Dichloro-5-(chloromethyl)pyridine.

A summary of its key physical and chemical properties is provided in the table below.

Property Value Reference(s)

Molecular Formula C₆H₄Cl₃N [1][2]

Molecular Weight 196.46 g/mol [1][2]

CAS Number 73998-96-6 [1][2]

Boiling Point 273.8 °C at 760 mmHg [2]

Density 1.463 g/mL (Predicted) [4]

pKa -0.28 ± 0.10 (Predicted) [4]

Solubility Partly miscible in water [5]

Storage Temperature
2-8°C, under inert gas

(Nitrogen or Argon)
[4]

Synthesis and Manufacturing Routes
The synthesis of 2,4-Dichloro-5-(chloromethyl)pyridine can be approached through several

strategic pathways. A common and effective laboratory-scale method involves the direct

chlorination of a corresponding hydroxymethyl precursor. More scalable industrial routes often

begin with simpler, bulk starting materials like 3-methylpyridine (β-picoline).

Synthesis via Chlorination of (4,6-Dichloropyridin-3-
yl)methanol
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This route offers a direct conversion using a common chlorinating agent, thionyl chloride

(SOCl₂). The reaction is typically high-yielding and proceeds under mild conditions.

(4,6-Dichloropyridin-3-yl)methanol
in Dichloromethane

Thionyl Chloride (SOCl₂)
(1.0 equiv)

Stir at Room Temp
(15 min)

Add SOCl₂ slowly Aqueous Wash
(sat. NaHCO₃)

Silica Gel Chromatography
(DCM Eluent)

Dry organic phase 2,4-Dichloro-5-(chloromethyl)pyridine

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2,4-Dichloro-5-(chloromethyl)pyridine.

Experimental Protocol:

Reaction Setup: To a stirred solution of (4,6-dichloropyridin-3-yl)methanol (1.0 eq) in

dichloromethane (DCM), slowly add thionyl chloride (1.0-1.2 eq) at room temperature.[1]

Reaction: Stir the reaction mixture for 15-30 minutes at room temperature. Monitor the

reaction progress by Thin Layer Chromatography (TLC).[1]

Work-up: Upon completion, cool the mixture to 0°C and carefully wash with a saturated

aqueous solution of sodium bicarbonate to neutralize excess acid.[1]

Isolation: Separate the organic phase, dry it over anhydrous magnesium sulfate or sodium

sulfate, and concentrate under reduced pressure.[1]

Purification: Purify the resulting crude product by flash chromatography on silica gel, using

dichloromethane as the eluent, to afford the pure product.[1]

Multi-step Synthesis from 3-Methylpyridine (β-Picoline)
For industrial-scale production, pathways commencing from inexpensive feedstocks are

preferred. A logical, though multi-step, approach starts with 3-methylpyridine.
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Synthesis of 2-Chloro-5-methylpyridine: The precursor 2-chloro-5-methylpyridine can be

synthesized from 3-methylpyridine via various routes, including condensation of

propionaldehyde and an acrylic ester to form a dihydropyridone, followed by halogenation

and dehydrohalogenation steps.[6][7][8]

Chlorination of the Pyridine Ring: Further chlorination of 2-chloro-5-methylpyridine can

introduce a second chlorine atom onto the pyridine ring, typically at the C4 or C6 position

depending on the conditions.

Side-Chain Chlorination: The final step involves the radical chlorination of the methyl group

to the desired chloromethyl group. This is often achieved using chlorine gas under UV

irradiation or with a chemical initiator.[9]

This route requires careful control over chlorination conditions to achieve the desired

regioselectivity and avoid over-chlorination to the trichloromethyl derivative.[6][7]

Chemical Reactivity and Mechanistic Insights
The synthetic utility of 2,4-Dichloro-5-(chloromethyl)pyridine stems from the differential

reactivity of its three chlorine atoms.

2,4-Dichloro-5-(chloromethyl)pyridine C5-CH₂Cl (Benzylic-like) C4-Cl (para to N) C2-Cl (ortho to N)

SN2-type Reactions
(Primary Site)

• Amines (R₂NH)
• Alcohols (ROH)

• Thiols (RSH)

 Highly reactive
 Mild conditions

SNAr Reactions
(Secondary Site)

• Strong Nucleophiles
• More reactive site

 Activated position
 Moderate conditions

SNAr Reactions
(Tertiary Site)

• Harsher Conditions
• Less reactive site

 Sterically hindered
 Forcing conditions

Click to download full resolution via product page

Caption: Reactivity profile of 2,4-Dichloro-5-(chloromethyl)pyridine.
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Nucleophilic Substitution at the Chloromethyl Group
The primary site of reactivity is the chloromethyl group at the C5 position. This carbon is

analogous to a benzylic carbon, making the attached chlorine an excellent leaving group for

Sₙ2-type reactions. This allows for facile substitution by a wide range of nucleophiles under

relatively mild conditions.[10]

Amination: Reaction with primary or secondary amines, often in the presence of a non-

nucleophilic base like potassium carbonate or triethylamine, readily forms the corresponding

aminomethylpyridine derivatives.[10]

Ether and Thioether Formation: Alkoxides and thiolates can displace the chloride to form

ethers and thioethers, respectively.

Nucleophilic Aromatic Substitution (SₙAr) on the
Pyridine Ring
The chlorine atoms at the C2 and C4 positions are susceptible to Nucleophilic Aromatic

Substitution (SₙAr). The reactivity of these positions is dictated by the electron-withdrawing

effect of the ring nitrogen.[11]

Reactivity at C4: The C4 position is generally the more reactive site for SₙAr. Nucleophilic

attack at this position allows the negative charge of the intermediate Meisenheimer complex

to be delocalized onto the electronegative ring nitrogen, providing significant stabilization.[11]

[12]

Reactivity at C2: The C2 position is also activated but is generally less reactive than C4 due

to steric hindrance and electronic factors. Substitution at C2 often requires more forcing

conditions (e.g., higher temperatures) than substitution at C4.[11][12]

This differential reactivity allows for a stepwise functionalization of the molecule. A soft

nucleophile under mild conditions will typically react at the chloromethyl group first.

Subsequently, a stronger nucleophile under more forcing conditions can be used to displace

the C4-chloro and then the C2-chloro substituent.

Analytical and Spectroscopic Characterization
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Rigorous characterization is essential to confirm the identity and purity of 2,4-Dichloro-5-
(chloromethyl)pyridine.

Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): Purity analysis can be effectively

performed using reverse-phase HPLC. A suitable starting method, based on analogous

compounds, would be:

Column: C18 stationary phase (e.g., Zorbax XDB-C18).[13]

Mobile Phase: A gradient of acetonitrile and water.[13]

Detection: UV detection, typically in the range of 240-280 nm.[13]

Flow Rate: 1.0 mL/min.[13]

Spectroscopic Data (Predicted)
While specific, published spectra for this exact isomer are not readily available, a reliable

prediction of its key spectroscopic features can be made based on closely related structures

and fundamental principles.
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Technique Predicted Features

¹H NMR

δ ~8.3 ppm (s, 1H): Proton at C6, deshielded by

the adjacent nitrogen. δ ~7.5 ppm (s, 1H):

Proton at C3. δ ~4.7 ppm (s, 2H): Methylene

protons of the chloromethyl group (-CH₂Cl).

¹³C NMR

δ ~152 ppm: C2 (attached to Cl and adjacent to

N). δ ~150 ppm: C6 (adjacent to N). δ ~145

ppm: C4 (attached to Cl). δ ~135 ppm: C5

(attached to CH₂Cl). δ ~125 ppm: C3. δ ~43

ppm: -CH₂Cl carbon.

Mass Spec.

M⁺ Peak: A characteristic cluster of isotopic

peaks for three chlorine atoms. Expected m/z

values would be ~195 (M⁺), 197, 199, and 201,

with relative intensities determined by the

natural abundance of ³⁵Cl and ³⁷Cl.

Fragmentation: A prominent fragment

corresponding to the loss of a chlorine atom (M-

Cl)⁺ or the chloromethyl group (M-CH₂Cl)⁺.

IR

~3100-3000 cm⁻¹: C-H stretching of the

aromatic ring. ~1570, 1450 cm⁻¹: C=C and C=N

stretching vibrations of the pyridine ring. ~1200-

1000 cm⁻¹: C-Cl stretching vibrations. ~800-700

cm⁻¹: C-Cl stretching of the -CH₂Cl group.

Applications in Research and Development
2,4-Dichloro-5-(chloromethyl)pyridine is a valuable building block for synthesizing

biologically active molecules. Its structure is found within or is used to access key intermediates

for several classes of compounds.

Agrochemicals: Polychlorinated pyridines are crucial precursors for a range of herbicides,

fungicides, and insecticides.[9] For instance, related structures like 2,3-dichloro-5-

(trifluoromethyl)pyridine are key intermediates for the fungicide fluazinam and the insecticide
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fluopicolide.[14][15] The title compound serves as a versatile starting point for accessing

these highly functionalized pyridine systems.

Pharmaceuticals: The substituted pyridine motif is a privileged structure in medicinal

chemistry. While direct synthesis routes for major drugs starting from this specific isomer are

not prominently published, its functional handles are highly relevant. For example, the

CDK4/6 inhibitor Ribociclib, used in cancer therapy, contains a substituted aminopyridine

core.[16][17][18] The reactivity of 2,4-Dichloro-5-(chloromethyl)pyridine makes it an ideal

candidate for building libraries of novel kinase inhibitors and other potential therapeutic

agents through combinatorial chemistry approaches.

Safety, Handling, and Disposal
Due to its reactivity and potential toxicity, 2,4-Dichloro-5-(chloromethyl)pyridine must be

handled with appropriate safety precautions.

Hazard Identification:

H302: Harmful if swallowed.[3]

H312: Harmful in contact with skin.[3]

H314: Causes severe skin burns and eye damage.[3]

H332: Harmful if inhaled.[3]

H335: May cause respiratory irritation.[3]

Handling and Personal Protective Equipment (PPE):

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified

chemical fume hood.

Eye Protection: Wear chemical safety goggles and a face shield.[5]

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile or neoprene).[5]
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Respiratory Protection: If handling outside of a fume hood or if aerosolization is possible, use

a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid

gases.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such

as strong bases and oxidizing agents.[4][5] Keep the container tightly sealed under an inert

atmosphere (e.g., nitrogen or argon).[4]

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local

regulations. The compound should be treated as hazardous chemical waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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